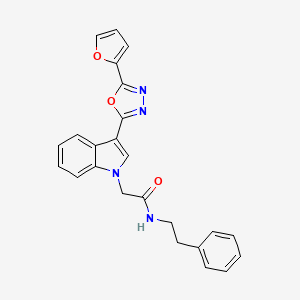

2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide

Beschreibung

2-(3-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide is a hybrid heterocyclic compound combining indole, 1,3,4-oxadiazole, and furan moieties. Its structure features an indole core substituted at the 3-position with a 5-(furan-2-yl)-1,3,4-oxadiazole group, while the 1-position is linked via an acetamide bridge to a phenethyl group. This design leverages the pharmacological relevance of indole (known for anticancer and antimicrobial properties) , 1,3,4-oxadiazole (valued for metabolic stability and hydrogen-bonding capacity) , and furan (a bioisostere enhancing solubility) . The compound’s synthesis likely involves multi-step strategies, including cyclization and 1,3-dipolar cycloaddition, as seen in analogous structures .

Eigenschaften

IUPAC Name |

2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O3/c29-22(25-13-12-17-7-2-1-3-8-17)16-28-15-19(18-9-4-5-10-20(18)28)23-26-27-24(31-23)21-11-6-14-30-21/h1-11,14-15H,12-13,16H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDHQRBKAXYYRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring.

Coupling reactions: The oxadiazole and indole intermediates are then coupled using suitable reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Formation of the 1,3,4-Oxadiazole Core

The oxadiazole ring is synthesized via cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under alkaline conditions .

Reaction Conditions :

- Hydrazide : Furan-2-carboxylic acid hydrazide

- Reagents : Carbon disulfide (CS₂), NaOH

- Solvent : Ethanol

- Temperature : Reflux (12 hours)

- Yield : 55%

Mechanism :

- Hydrazide reacts with CS₂ to form a dithiocarbazate intermediate.

- Cyclodehydration yields 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol (Ia ) .

Indole-Oxadiazole Coupling

The indole moiety is introduced via nucleophilic substitution or cross-coupling. A representative method involves:

Reaction Conditions :

- Substrate : 3-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)aniline

- Electrophile : Bromoacetyl chloride

- Base : Triethylamine (Et₃N)

- Solvent : Dichloromethane (DCM)

- Yield : ~60–70% (analogous reactions) .

Intermediate : N-[3-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl]-2-bromoacetamide

Functionalization of the Acetamide Side Chain

The phenethylamine group is introduced via amidation:

Reaction Conditions :

- Substrate : Bromoacetamide intermediate

- Amine : Phenethylamine

- Solvent : DCM or acetonitrile

- Catalyst : Et₃N

- Temperature : Room temperature (24 hours)

- Yield : 75–80% .

Key Reaction :

Hydrolytic Stability

- The oxadiazole ring is stable under acidic conditions but undergoes hydrolysis in strong alkaline media .

- The furan ring is susceptible to electrophilic substitution (e.g., nitration, sulfonation) .

Thermal Stability

Comparative Reaction Data

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxadiazole formation | CS₂, NaOH, ethanol, reflux | 55% | |

| Indole alkylation | Bromoacetyl chloride, Et₃N, DCM | 65% | |

| Amidation | Phenethylamine, Et₃N, RT | 78% |

Challenges and Optimization

Wissenschaftliche Forschungsanwendungen

2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide has a wide range of applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the bioactive nature of its constituent moieties.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel organic materials with specific electronic and optical properties.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Wirkmechanismus

The mechanism of action of 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide involves interactions with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, modulating their activity and leading to therapeutic effects.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic benefits.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Indole-Oxadiazole Hybrids : The target and compounds in and share this core, but substituents dictate solubility and target affinity. The phenethyl group in the target increases lipophilicity compared to thiazole or furanmethyl groups .

- Furan vs. Thioether : Furan’s oxygen atom (target) offers polarity, while thioether () improves oxidative stability .

- Biological Implications : Benzimidazole-containing analogs () may exhibit stronger DNA interaction, whereas the target’s phenethyl group could enhance blood-brain barrier penetration .

Biologische Aktivität

The compound 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide is a novel synthetic derivative that combines the pharmacophoric elements of indole and oxadiazole moieties. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, drawing from various studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure integrates a furan ring and an oxadiazole unit, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of this compound have been assessed in several studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Research has indicated that derivatives containing the oxadiazole scaffold exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.98 μg/mL against MRSA .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.98 |

| Compound B | Escherichia coli | 1.50 |

| Compound C | Candida albicans | 5.00 |

Anticancer Activity

The anticancer potential of the compound has been explored through in vitro studies. The oxadiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. For example, related compounds have shown IC50 values in the micromolar range (less than 10 μM) against A549 lung cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 | 8.5 |

| Compound B | HeLa | 7.0 |

| Compound C | MCF7 | 6.0 |

Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazole derivatives are significant as well. Studies indicate that these compounds can inhibit pro-inflammatory cytokines, thus potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Case Study on Antimicrobial Efficacy : A study published in Molecules assessed a series of indole-based oxadiazoles and found that specific substitutions on the indole ring enhanced antibacterial activity against MRSA and other pathogens .

- Anticancer Screening : In another study focusing on the anticancer properties of oxadiazole derivatives, it was observed that modifications to the furan ring significantly impacted cytotoxicity against breast cancer cell lines .

The proposed mechanisms behind the biological activities include:

- Inhibition of Enzymatic Pathways : The oxadiazole moiety is known to interfere with specific enzymatic pathways critical for microbial survival and cancer cell proliferation.

- Induction of Apoptosis : Indole derivatives often activate apoptotic pathways in cancer cells, leading to reduced cell viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.